(S)-2-Benzamido-3-methylbutanoic acid
Overview
Description
A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-benzamido-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQNOPLWKCHED-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24833090 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of antimicrobial activity does Benzoyl-L-valine exhibit?
A1: Research suggests that Benzoyl-L-valine doesn't demonstrate significant broad-spectrum antimicrobial activity. While some derivatives, such as N-benzoyl-L-leucine, showed moderate antifungal activity against anthracnose of banana and black spot of pear at a concentration of 0.1mM [, ], other derivatives exhibited weaker effects. Further research, particularly on novel derivatives like N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, indicates potential for improved activity against Gram-positive bacteria, especially Enterococcus faecium biofilms [].
Q2: How does the structure of Benzoyl-L-valine relate to its activity?
A2: The structure-activity relationship (SAR) of Benzoyl-L-valine and its derivatives plays a crucial role in their biological activity. Studies indicate that modifications to the N-acyl group, such as introducing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, can significantly enhance antimicrobial activity []. This suggests that specific structural features are essential for interacting with target sites and influencing potency and selectivity.
Q3: Are there environmental concerns related to using Benzoyl-L-valine derivatives as pesticides?
A3: While Benzoyl-L-valine derivatives have shown some promise as potential pesticides [, ], it's crucial to consider their environmental impact. Limited data is available regarding the ecotoxicological effects and degradation pathways of these compounds. Further research is needed to assess their persistence in the environment, potential bioaccumulation in organisms, and any adverse effects on non-target species.
Q4: What analytical techniques are used to study Benzoyl-L-valine?
A4: Various analytical techniques are employed to characterize and quantify Benzoyl-L-valine and its derivatives. These include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide structural information and confirmation [].
- Chromatography: High-Performance Liquid Chromatography (HPLC) is used for separation, identification, and quantification, especially in biological samples [].
- Elemental Analysis: This technique helps determine the elemental composition of the compound, ensuring purity and confirming the synthesized structure [].
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